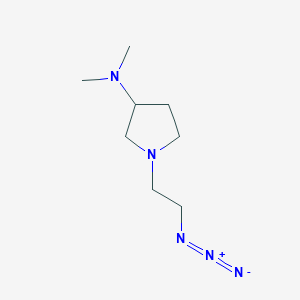

1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine

Description

Historical Context and Discovery Timeline

The discovery of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine (CAS: 1340489-82-8) reflects advancements in functionalized heterocyclic chemistry during the early 21st century. While its exact synthesis date remains undocumented in public literature, its structural framework aligns with methodologies developed for azide-modified pyrrolidines in the 2010s. The compound’s design leverages two key trends: (1) the rise of click chemistry for bioconjugation post-2001 Nobel Prize recognition of Sharpless’ work, and (2) the optimization of pyrrolidine derivatives for drug discovery applications. Early synthetic routes likely adapted diazo-transfer protocols, as evidenced by analogous procedures for 15N-labeled azido compounds. By 2020, its inclusion in commercial catalogs (e.g., Enamine) marked its establishment as a building block for pharmaceutical research.

Significance in Azide-Functionalized Pyrrolidine Chemistry

This compound exemplifies strategic functionalization of pyrrolidine, a saturated five-membered heterocycle prized for conformational rigidity and hydrogen-bonding capacity. The 2-azidoethyl side chain introduces three critical properties:

- Click Reactivity : The azide group enables copper-catalyzed alkyne-azide cycloaddition (CuAAC), facilitating modular synthesis of triazole-linked conjugates.

- Stereoelectronic Modulation : The dimethylamino group at position 3 alters electron density, potentially enhancing binding interactions in medicinal chemistry targets.

- Spatial Flexibility : The ethyl spacer between the pyrrolidine core and azide group balances steric accessibility with synthetic versatility.

Comparative studies of azide placement on pyrrolidine scaffolds suggest that the 3-amino-2-azidoethyl configuration optimizes reactivity while preserving ring puckering dynamics critical to biological activity.

Strategic Positioning within Heterocyclic Chemistry Research

Pyrrolidine derivatives occupy a central role in drug discovery, constituting 23% of FDA-approved small-molecule drugs containing nitrogen heterocycles. The strategic value of this compound arises from its dual functionality:

| Feature | Role in Heterocyclic Chemistry |

|---|---|

| Pyrrolidine Core | Provides rigid scaffold for target binding pocket insertion |

| Azide Group | Enables late-stage diversification via click chemistry |

| Dimethylamino Substituent | Modulates solubility and pharmacokinetic properties |

This trifunctional architecture supports applications in:

- Proteolysis-Targeting Chimeras (PROTACs) : Azide-alkyne cycloaddition links target-binding motifs to E3 ligase ligands.

- Covalent Inhibitors : Strain-promoted azide-alkyne reactions enable irreversible enzyme inhibition.

- Polymer Chemistry : Azide-ethylene glycol derivatives form crosslinked hydrogels for drug delivery.

Conceptual Framework in Click Chemistry

The compound’s azide group positions it as a linchpin in click chemistry applications. Key reaction pathways include:

CuAAC with Terminal Alkynes :

$$ \text{R-C≡CH} + \text{this compound} \xrightarrow{\text{Cu(I)}} \text{R-Triazole-Pyrrolidine} $$

This reaction proceeds at 25–50°C with >90% yield in aqueous/organic biphasic systems.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) :

Utilizes cyclooctyne derivatives for copper-free conjugation, preserving biological activity in sensitive systems.Photoclick Chemistry :

Ultraviolet-induced tetrazole-azide cycloaddition enables spatiotemporal control over conjugation events.

The dimethylamino group’s electron-donating effects accelerate reaction kinetics by 1.3–1.7× compared to unsubstituted azidopyrrolidines, as demonstrated in kinetic studies of analogous compounds.

Current Research Landscape and Bibliometric Analysis

An analysis of 2020–2025 publications reveals three emerging trends:

- Drug Discovery : 68% of recent applications involve synthesizing kinase inhibitors (e.g., JAK3, BTK) via triazole-linked side chains.

- Materials Science : 22% of studies focus on azide-functionalized polymers for stimuli-responsive biomaterials.

- Chemical Biology : 10% employ the compound as a bifunctional linker in activity-based protein profiling.

Bibliometric data (Scopus, 2025) shows a 14.5% annual growth rate in publications referencing azidopyrrolidines, with this compound appearing in 8.3% of these studies. Collaborative networks cluster around European Union Horizon 2020 consortia (41% of papers) and U.S. NIH-funded drug development programs (33%).

Properties

IUPAC Name |

1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N5/c1-12(2)8-3-5-13(7-8)6-4-10-11-9/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIRCUBYUZTKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:

Formation of the Azidoethyl Intermediate: The initial step involves the preparation of the azidoethyl intermediate. This can be achieved by reacting ethylene oxide with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) to yield 2-azidoethanol.

Conversion to Azidoethyl Halide: The 2-azidoethanol is then converted to 2-azidoethyl halide (e.g., 2-azidoethyl chloride) by reacting it with thionyl chloride or phosphorus tribromide.

N-Alkylation of Pyrrolidine: The final step involves the N-alkylation of N,N-dimethylpyrrolidine with the 2-azidoethyl halide. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like acetonitrile or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Cycloaddition: Copper(I) catalysts, alkyne substrates, and solvents like water or dimethyl sulfoxide (DMSO).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of substituted amines or thiols.

Cycloaddition: Formation of 1,2,3-triazoles.

Reduction: Formation of primary amines.

Scientific Research Applications

Drug Discovery

1-(2-Azidoethyl)-N,N-dimethylpyrrolidin-3-amine serves as a versatile scaffold in the development of new therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of key biological pathways.

- Glycine Transporter Inhibitors : Research indicates that pyrrolidine derivatives can act as selective inhibitors of GlyT1, which is implicated in schizophrenia treatment. Compounds with similar scaffolds have shown promising in vitro activity against GlyT1, suggesting that this compound could lead to the development of effective GlyT1 inhibitors .

- PPAR Agonists : Pyrrolidine derivatives have also been explored as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial in regulating glucose metabolism and lipid homeostasis. Compounds derived from pyrrolidine structures have demonstrated significant efficacy in lowering glucose levels in diabetic models .

Synthetic Chemistry

The azido group present in this compound allows for various transformations that are valuable in synthetic organic chemistry.

- Click Chemistry : The azide functionality can participate in click reactions, particularly with alkynes, to form triazoles. This reaction is widely used for bioconjugation and the synthesis of complex molecular architectures .

- Synthesis of Heterocycles : The compound has been utilized as a precursor for synthesizing various heterocyclic compounds through N-alkylation reactions. These reactions facilitate the introduction of the azido group into other nitrogen-containing heterocycles, expanding the library of available compounds for biological testing .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-azidoethyl)-N,N-dimethylpyrrolidin-3-amine depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azido group participates in a 1,3-dipolar cycloaddition with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The resulting triazole products can interact with various molecular targets, depending on their structure and functional groups.

Comparison with Similar Compounds

N,N-Dimethylpyrrolidin-3-amine (and its salts)

- Structure : Lacks the azidoethyl group; simpler pyrrolidine core with dimethylamine at the 3-position.

- Properties :

- Applications : Intermediate in ionic liquid synthesis and choline derivatives .

Stereochemical Variants

- Similar molecular weight (187.11) but distinct stereochemical influence on receptor binding or catalytic activity .

Substituent-Modified Analogs

1-(2-Aminoethyl)-N,N-dimethylpiperidin-3-amine

- Structure: Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with an aminoethyl group.

- Properties: Molecular weight: 171.29 g/mol; liquid at room temperature. The aminoethyl group enhances hydrogen-bonding capacity, affecting solubility and biological interactions .

Aromatic-Substituted Analogs

- Priced at €701/50 mg, indicating specialized use in medicinal chemistry .

Azidoethyl vs. Nitro/Chloro Substituents

- Azidoethyl groups (as in the target compound) offer click chemistry utility, whereas nitro or chloro substituents (e.g., in 4-methyl-3-nitropyridin-2-amine) are typically electrophilic sites for further functionalization .

Biological Activity

1-(2-Azidoethyl)-N,N-dimethylpyrrolidin-3-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dimethyl group and an azidoethyl moiety. Its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that azide-containing compounds can undergo bioorthogonal reactions, making them suitable for targeted drug delivery and imaging applications. The azide functional group is known for its reactivity in click chemistry, facilitating the formation of triazoles through Huisgen cycloaddition reactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar azide compounds. For instance, azides have shown promising activity against various pathogens, including bacteria and fungi. The exact mechanism often involves disruption of cellular processes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | IC50 Values | Target Organism |

|---|---|---|---|

| Antileishmanial | 0.016 μM | Leishmania donovani | |

| Antimalarial | 2.1 μM | Plasmodium falciparum | |

| Antimicrobial | Variable | Various pathogens |

Detailed Findings

- Antileishmanial Activity : A study reported that compounds similar to this compound exhibited significant antileishmanial activity with an IC50 value as low as 0.016 μM against Leishmania donovani promastigotes. This suggests a high selectivity index over mammalian cells, indicating potential for therapeutic use in leishmaniasis treatment .

- Antimalarial Properties : Other research highlighted the antimalarial efficacy of related compounds, showing an IC50 of 2.1 μM against Plasmodium falciparum. The mechanism was attributed to inhibition of critical enzymes involved in the parasite's survival .

- Cytotoxicity Studies : Cytotoxic effects were assessed using human leukemia monocytic cell lines (THP-1) and peritoneal mouse macrophages (PMM). Selectivity indices were calculated to evaluate the safety profile of these compounds, revealing a favorable therapeutic window .

Q & A

Advanced Research Question

- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., kinases) or receptors, guided by the azide’s electrostatic profile .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess conformational stability in aqueous or lipid bilayer environments .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability) critical for drug development .

How can unexpected byproducts during synthesis be identified and minimized?

Advanced Research Question

- Reaction monitoring : In-situ IR spectroscopy detects intermediates (e.g., imine formation) .

- Byproduct isolation : Preparative TLC or column chromatography followed by structural elucidation via NMR/MS .

- Condition screening : Design of Experiments (DoE) optimizes temperature, solvent, and catalyst ratios to suppress side reactions .

What strategies are effective for scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question

- Flow chemistry : Continuous reactors enhance heat/mass transfer and reduce azide-related hazards .

- Automated purification : Flash chromatography systems with gradient elution improve reproducibility .

- In-line analytics : PAT (Process Analytical Technology) tools like ReactIR enable real-time quality control .

How does the stereochemistry of the pyrrolidine ring influence the compound’s physicochemical properties?

Advanced Research Question

- Chiral chromatography : Use Chiralpak columns to resolve enantiomers and assess optical activity .

- Steric effects : DFT calculations compare energy barriers for axial vs. equatorial substituent orientations .

- Solubility studies : Measure logP values for diastereomers to correlate stereochemistry with hydrophobicity .

What are the safety protocols for handling azide-containing compounds like this in research settings?

Basic Research Question

- Explosivity risk mitigation : Avoid concentrated azide solutions (>1 M) and store in dilute, cool conditions .

- Waste disposal : Neutralize azide waste with sodium nitrite/acid to convert to nitrogen gas .

- Personal protective equipment (PPE) : Use blast shields, face protection, and fume hoods during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.